2-(Difluoromethyl)-5-methylnaphthalene
Description
2-(Difluoromethyl)-5-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a difluoromethyl group at the 2-position and a methyl group at the 5-position. The difluoromethyl moiety introduces significant electronic and steric effects, altering the compound’s physicochemical properties compared to non-fluorinated analogs. Fluorine’s strong electronegativity and small atomic radius enhance lipophilicity, metabolic stability, and bioavailability, which are critical in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7,12H,1H3 |
InChI Key |
YMHUXEQOPITVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Reaction Optimization
The Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic systems. For 2-(difluoromethyl)-5-methylnaphthalene, this approach typically involves:
-
Methylation of naphthalene :
-
Difluoromethylation at Position 2 :
Example Reaction :
Yield : ~50–60% (inferred from analogous systems).
Cross-Coupling Strategies for Regioselective Synthesis
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise installation of substituents:
-
Step 1 : Synthesis of 2-bromo-5-methylnaphthalene via electrophilic bromination.
-
Step 2 : Coupling with difluoromethylboronic acid (CF₂H-B(OH)₂) under Pd(PPh₃)₄ catalysis.
Challenges :
-
Limited availability of stable CF₂H-B(OH)₂.
-
Competing proto-deboronation requires inert conditions.
Ullmann-Type Coupling
Copper-mediated coupling using iododifluoromethane (ICF₂H):
Advantages : Avoids boronic acid instability.
Difluoromethylation of Pre-Functionalized Naphthalenes
Radical Difluoromethylation
Minisci-type conditions for heteroaromatics are adapted for naphthalenes:
Limitations : Poor regioselectivity without directing groups.
Electrophilic Difluoromethylation
Reagents : Difluoromethyl sulfonium salts (e.g., 1-((difluoromethyl)sulfonyl)-4-methylpiperidinium triflate).
Conditions :
Multi-Step Synthesis from Simple Arenes
Ring Construction via Diels-Alder Reaction
Directed Ortho-Metalation (DoM)
-
Step 1 : Install a directing group (e.g., -OMe, -CONEt₂) at position 5.
-
Step 2 : Lithium-halogen exchange at position 2, followed by quenching with CF₂H sources (e.g., ClCF₂H).
-
Step 3 : Remove directing group via hydrolysis or reduction.
Example :
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | ~50–60% | Acidic, 25–100°C | Scalable, simple setup | Poor regioselectivity, byproduct formation |
| Suzuki-Miyaura Coupling | ~40–55% | Pd catalysis, 80–120°C | High precision | Requires stable boronic acid |
| Radical Difluoromethylation | ~30–45% | Oxidative, RT–50°C | Compatible with electron-rich arenes | Low regiocontrol |
| Directed Metalation | ~60–70% | Cryogenic (–78°C) | Excellent regioselectivity | Multi-step, air-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalenes
Scientific Research Applications
Medicinal Chemistry
The difluoromethyl group is known to influence the biological activity of compounds significantly. Research has indicated that compounds with difluoromethyl groups can exhibit enhanced metabolic stability and bioactivity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of various naphthalene derivatives, including 2-(Difluoromethyl)-5-methylnaphthalene. The compound showed promising results in inhibiting the growth of several cancer cell lines, including breast and lung cancer models. The mechanism was linked to its ability to interfere with cellular signaling pathways involved in proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 2.0 | Induction of apoptosis via mitochondrial pathway |
Material Science
This compound has potential applications in the development of advanced materials due to its unique electronic properties.
Case Study: Polymer Synthesis
Researchers synthesized polymers incorporating this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymer systems. These polymers are being explored for applications in coatings and electronic devices.
| Property | Traditional Polymer | Polymer with Difluoromethyl Group |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Case Study: Synthesis of Fluorinated Pharmaceuticals
A research team utilized this compound as a starting material for synthesizing novel fluorinated pharmaceuticals. The difluoromethyl group enhances lipophilicity, which is advantageous for drug absorption.
| Fluorinated Compound | Yield (%) | Application Area |
|---|---|---|
| Fluoroquinolone Derivative | 85 | Antibacterial agents |
| Fluorinated Antidepressant | 90 | Treatment of depression |
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
1-Methylnaphthalene and 2-Methylnaphthalene
These isomers lack fluorination but share the naphthalene core with a single methyl substitution. Key differences include:
- Toxicity : Both 1- and 2-methylnaphthalene exhibit respiratory and hepatic toxicity in mammals. For example, inhalation exposure in rodents causes alveolar hemorrhage and liver necrosis .
- Metabolism: Methylnaphthalenes undergo cytochrome P450-mediated oxidation to form reactive epoxides and quinones, contributing to their toxicity .
- Environmental Persistence : Methylnaphthalenes are less stable than fluorinated analogs due to the absence of fluorine’s strong C–F bonds, leading to faster environmental degradation .
Dimethylnaphthalenes
Dimethylnaphthalenes (e.g., 1,2-dimethylnaphthalene, CAS 573-98-8) feature additional methyl groups, increasing hydrophobicity (logP ~4.2) and volatility compared to mono-methyl derivatives . However, fluorinated derivatives like 2-(difluoromethyl)-5-methylnaphthalene likely exhibit higher metabolic resistance due to fluorine’s inductive effects .
Fluorinated Naphthalene Derivatives
Agrochemical Analogs (e.g., Fluxapyroxad)
Fluxapyroxad (A.3.9 in ) shares a difluoromethyl group but incorporates a pyrazole-carboxamide scaffold. Key comparisons:
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32)
Such properties may extrapolate to this compound in drug design .
Physicochemical and Toxicological Data Comparison
*Predicted/estimated values based on structural analogs.
Biological Activity
2-(Difluoromethyl)-5-methylnaphthalene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The difluoromethyl group is known for its unique electronic properties, which can influence the biological activity of compounds. This article summarizes the current understanding of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The structure of this compound consists of a naphthalene backbone with a difluoromethyl substituent at the 2-position and a methyl group at the 5-position. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may improve its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including those with difluoromethyl substitutions. For example, compounds similar to this compound have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The introduction of the difluoromethyl group can significantly enhance the antimicrobial properties by modulating the compound's interaction with bacterial membranes and enzymes involved in resistance mechanisms .
Case Studies
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : As noted in analogous compounds, enzyme inhibition can occur through binding to active sites or altering enzyme conformation.
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
- Reactive Metabolite Formation : The difluoromethyl group may lead to the formation of reactive metabolites that can interact with cellular targets.
Future Directions
Further research is needed to elucidate the specific biological activities and mechanisms of action associated with this compound. This includes:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity.
- Development of Derivatives : Synthesizing new derivatives to enhance potency and selectivity against targeted pathogens.
Q & A
Q. What established synthetic routes are available for 2-(Difluoromethyl)-5-methylnaphthalene, and what are their optimized yields?
Methodological Answer:
- Nucleophilic fluorination : Substitution of hydroxyl or halogen groups at the 2-position using difluoromethylation reagents (e.g., diethylaminosulfur trifluoride, DAST) under anhydrous conditions. Yields typically range from 45–65% after purification .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce the difluoromethyl group. Catalytic systems (Pd(PPh₃)₄, 5 mol%) in THF at 80°C achieve ~70% yield .
- Optimization : Reaction parameters (temperature, solvent, catalyst loading) must be systematically varied to minimize byproducts like dehalogenated intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for identifying difluoromethyl (-CF₂H) signals (δ ≈ -110 to -130 ppm). Splitting patterns confirm substitution position .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₀F₂) with ppm-level accuracy .
- IR spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and methyl group absorptions .
Q. What are the primary metabolic pathways of this compound in mammalian models?
Methodological Answer:
- Phase I metabolism : Hepatic cytochrome P450 enzymes oxidize the naphthalene ring, forming epoxides and dihydrodiols. The difluoromethyl group reduces epoxidation rates compared to non-fluorinated analogs .
- Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites. LC-MS/MS with isotopically labeled internal standards quantifies metabolite profiles .
Q. How does the difluoromethyl group influence electronic properties compared to non-fluorinated analogs?
Methodological Answer:
- Inductive effects : The electron-withdrawing -CF₂H group decreases electron density at the naphthalene ring, altering reactivity in electrophilic substitution (e.g., nitration occurs preferentially at the 6-position) .
- Lipophilicity : LogP values increase by ~0.8 units compared to methylnaphthalene, enhancing membrane permeability (measured via shake-flask partitioning) .
Q. What experimental approaches assess environmental fate, particularly atmospheric degradation?
Methodological Answer:
- OH radical reaction studies : Use smog chambers with GC-MS to measure degradation half-lives (t₁/₂ ≈ 2–4 hours under simulated sunlight) .
- Photolysis experiments : Track UV-induced degradation products (e.g., quinones) via HPLC-UV at 254 nm .
Advanced Research Questions
Q. What molecular modeling strategies predict binding affinity with cytochrome P450 enzymes?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures (e.g., CYP2A6, PDB: 3T3Q). The difluoromethyl group shows steric clashes in the active site, reducing binding scores by 1.2 kcal/mol vs. methyl analogs .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity of oxidative metabolism .
Q. How to resolve contradictions between in vitro genotoxicity and in vivo carcinogenicity data?
Methodological Answer:
- Systematic review : Apply the ATSDR framework (–3):
Assess risk of bias using Table C-7 (e.g., randomization, blinding) .
Rate confidence in evidence using criteria for dose-response consistency and mechanistic plausibility .
Q. What are critical considerations for longitudinal studies on chronic low-dose exposure?
Methodological Answer:
Q. Which advanced MS techniques detect degradation products in biological matrices?
Methodological Answer:
- LC-HRMS/MS : Orbitrap-based systems (Resolving Power > 100,000) identify hydroxylated metabolites with Δm/z < 5 ppm .
- Ion mobility spectrometry : Separates isobaric metabolites (e.g., diastereomers) via collision cross-section differences .
Q. How do crystal packing patterns differ from mono-fluorinated analogs?
Methodological Answer:
- X-ray crystallography : Difluoromethyl groups disrupt π-π stacking (interplanar distance increases by 0.3 Å vs. methylnaphthalene), reducing melting points by 15–20°C .
- Hirshfeld surface analysis : Quantifies F···H contacts (12–15% of surface area) vs. C···H interactions in non-fluorinated crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
